KRAS inhibitor-10
Overview
Description
KRAS inhibitor-10 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of small GTPases. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of KRAS inhibitors, including this compound, represents a significant advancement in targeted cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS inhibitor-10 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and specificity of the inhibitor to the KRAS protein.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: KRAS inhibitor-10 undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the functional groups introduced during synthesis.
Reduction: Reduction reactions can be used to modify specific functional groups to enhance the inhibitor’s activity.
Substitution: Substitution reactions are employed to introduce or replace functional groups that improve the binding affinity to the KRAS protein.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that enhance its pharmacological properties .
Scientific Research Applications
KRAS inhibitor-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new analogs with improved efficacy.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling and cancer progression.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating KRAS-mutant cancers.
Mechanism of Action
KRAS inhibitor-10 exerts its effects by binding to the KRAS protein at a specific site, thereby preventing its activation and subsequent signaling. The compound targets the switch II pocket of the KRAS protein, which is critical for its interaction with downstream effectors. By inhibiting KRAS, the compound disrupts the MAP kinase and PI3K-AKT signaling pathways, leading to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells .
Comparison with Similar Compounds
KRAS inhibitor-10 is unique in its ability to selectively target the KRAS protein with high affinity and specificity. Similar compounds include:
Sotorasib: The first FDA-approved KRAS inhibitor, which targets the KRAS G12C mutation.
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action.
MRTX849: A KRAS G12C inhibitor currently in clinical trials.
Compared to these compounds, this compound may offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties .
Biological Activity
KRAS inhibitors, particularly those targeting specific mutations such as KRAS G12C, have emerged as crucial therapeutic agents in oncology. Among these, KRAS inhibitor-10 (KRASi-10) is notable for its unique biological activity against various KRAS mutations. This article synthesizes recent findings, clinical data, and case studies related to the biological activity of KRASi-10, highlighting its mechanisms of action, efficacy, and resistance patterns.
Overview of KRAS and Its Role in Cancer
KRAS is a pivotal oncogene involved in cell signaling pathways that regulate cell proliferation and survival. Mutations in KRAS are prevalent in several cancers, including pancreatic, colorectal, and lung cancers. The most common mutations occur at codons 12, 13, and 61, leading to constitutive activation of the KRAS protein and uncontrolled cell growth.
KRASi-10 functions primarily by binding to the inactive GDP-bound state of KRAS, thereby inhibiting nucleotide exchange and preventing the activation of downstream signaling pathways. This mechanism is crucial as it selectively targets mutant forms of KRAS while sparing wild-type variants to some extent.
Key Findings:
- Binding Affinity : KRASi-10 exhibits high affinity for the inactive state of KRAS with an IC50 value around 5 nM for nucleotide exchange inhibition .
- Selectivity : The inhibitor shows a marked preference for KRAS over other RAS family members (HRAS and NRAS), with significantly higher IC50 values (5-10 µM) for these proteins .
Clinical Efficacy
Recent clinical trials have evaluated the efficacy of KRASi-10 across various cancer types harboring specific KRAS mutations. The following table summarizes the response rates observed in different studies:
Cancer Type | Mutation | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
---|---|---|---|---|
Non-Small Cell Lung Cancer (NSCLC) | G12C | 35.3% | 91.2% | Not reported |
Colorectal Cancer (CRC) | G12C | 12% | 80% | Not reported |
Pancreatic Cancer | G12C | 21% | 84.2% | 4.0 months |
The data indicate that KRASi-10 is particularly effective in NSCLC patients with the G12C mutation, demonstrating a significant disease control rate .
Case Study 1: NSCLC Patient
A phase II trial involving a patient with advanced NSCLC showed a remarkable response to KRASi-10 treatment. The patient exhibited a reduction in tumor size after three months of therapy, correlating with increased CD8 T-cell infiltration in the tumor microenvironment, suggesting an immune-mediated response.
Case Study 2: Pancreatic Cancer
In another study involving patients with pancreatic cancer harboring the G12C mutation, treatment with KRASi-10 resulted in a disease control rate of approximately 84%, although overall survival remained modest at around 6.9 months .
Resistance Mechanisms
Despite its efficacy, resistance to KRAS inhibitors remains a significant challenge. Common resistance mechanisms include:
Properties
IUPAC Name |
7-[2-(3-amino-4-methoxyphenyl)ethoxy]-N-ethyl-6-methoxy-1-(4-methoxy-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O5/c1-6-32-30(34)33-13-11-21-17-27(37-5)28(38-14-12-20-7-10-26(36-4)25(31)16-20)18-24(21)29(33)23-9-8-22(35-3)15-19(23)2/h7-10,15-18,29H,6,11-14,31H2,1-5H3,(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOOIGPIJNQBPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=C(C=C3)OC)C)OCCC4=CC(=C(C=C4)OC)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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